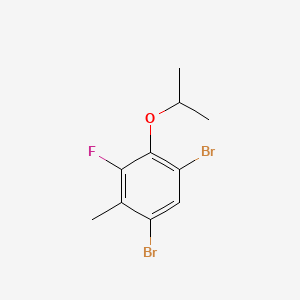
Acetonitrile;palladium;trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is a coordination compound with the molecular formula C10H12F6N4O6PdS2. It is a light yellow to amber powder or crystal that is soluble in polar solvents such as acetonitrile, water, and alcohol. This compound is known for its excellent catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) can be synthesized by reacting palladium(II) chloride with silver trifluoromethanesulfonate in the presence of acetonitrile. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture contamination. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, facilitating the reduction of organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include aryl halides, boronic acids, and various ligands. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base .
Major Products Formed
The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) are often complex organic molecules, including biaryls, styrenes, and other substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. The palladium center acts as a Lewis acid, coordinating with substrates and promoting the reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure and catalytic properties but differs in the counterion.
Palladium(II) acetate: Another widely used palladium catalyst with different solubility and reactivity profiles.
Palladium(II) chloride: Commonly used in various catalytic reactions but less soluble in polar solvents compared to Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate).
Uniqueness
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid. These properties make it particularly effective in catalyzing a wide range of organic reactions under mild conditions .
Propiedades
Fórmula molecular |
C10H14F6N4O6PdS2 |
|---|---|
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
acetonitrile;palladium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7); |
Clave InChI |
NUIPBINWTXGGEW-UHFFFAOYSA-N |
SMILES canónico |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)

![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)



![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)






